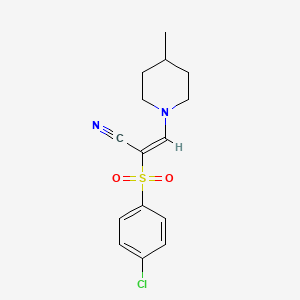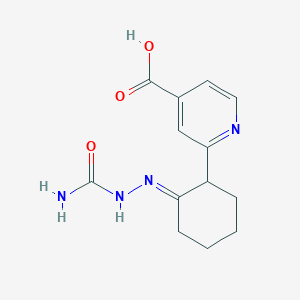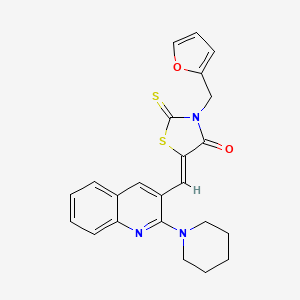
(E)-2-((4-chlorophenyl)sulfonyl)-3-(4-methylpiperidin-1-yl)acrylonitrile
Overview
Description
(E)-2-((4-chlorophenyl)sulfonyl)-3-(4-methylpiperidin-1-yl)acrylonitrile, commonly known as CP-544326, is a chemical compound that belongs to the class of sulfonylaryl acrylonitriles. It is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that is widely distributed in the central nervous system. CP-544326 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
CP-544326 acts as a selective antagonist of the (E)-2-((4-chlorophenyl)sulfonyl)-3-(4-methylpiperidin-1-yl)acrylonitrile receptor, which is involved in the regulation of synaptic transmission and plasticity in the central nervous system. By blocking the activity of this receptor, CP-544326 can modulate the release of neurotransmitters such as glutamate, which is known to be involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
CP-544326 has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to reduce pain sensitivity in rodents. These effects are thought to be mediated by the modulation of neurotransmitter release in the central nervous system.
Advantages and Limitations for Lab Experiments
CP-544326 is a highly selective antagonist of the (E)-2-((4-chlorophenyl)sulfonyl)-3-(4-methylpiperidin-1-yl)acrylonitrile receptor, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, its use in lab experiments is limited by its low solubility in water and its relatively short half-life in vivo.
Future Directions
There are several future directions for the research on CP-544326. One possible direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and pain. Another direction is to study the underlying mechanisms of its anxiolytic, antidepressant, and analgesic effects, and to identify potential targets for drug development. Additionally, further studies are needed to optimize the synthesis and formulation of CP-544326 for its use in lab experiments and potential clinical applications.
Scientific Research Applications
CP-544326 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and pain. It has been shown to have anxiolytic and antidepressant effects in animal models, and has also been found to reduce pain sensitivity in rodents.
properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(4-methylpiperidin-1-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-12-6-8-18(9-7-12)11-15(10-17)21(19,20)14-4-2-13(16)3-5-14/h2-5,11-12H,6-9H2,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBGSRKMAPHZEQ-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((4-chlorophenyl)sulfonyl)-3-(4-methylpiperidin-1-yl)acrylonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 2-phenylbutanoate](/img/structure/B3408672.png)

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide](/img/structure/B3408684.png)

![3-{4-[(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl]-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid](/img/structure/B3408695.png)
![1-(4-chlorophenyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3408706.png)
![methyl 2'-amino-6'-(hydroxymethyl)-1-(2-methoxy-2-oxoethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B3408724.png)
![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-(4-methoxybenzyl)acrylamide](/img/structure/B3408732.png)




